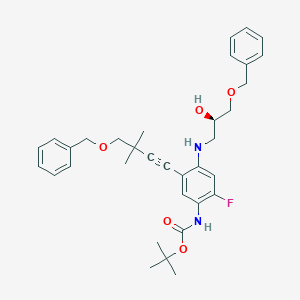
(R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-(4-(benzyloxy)-3,3-diMethylbut-1-yn-1-yl)-2-fluorophenyl)carbaMate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, benzyloxy substituents, and a fluorophenyl carbamate structure, making it a unique molecule for study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary, but typically involve the use of protecting groups such as tert-butyl and benzyloxy, and reagents like fluorophenyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups or to convert the carbamate to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .
科学的研究の応用
Chemistry
In chemistry, ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its ability to interact with specific molecular targets could make it useful in drug discovery and development .
Industry
In industry, ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate could be used in the production of specialty chemicals or materials with specific properties .
作用機序
The mechanism of action of ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other carbamates and fluorophenyl derivatives, such as:
- ®-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-3-Amino-4-(benzyloxy)-4-oxobutanoic acid
Uniqueness
What sets ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides opportunities for the development of new compounds with potentially valuable properties .
特性
分子式 |
C34H41FN2O5 |
|---|---|
分子量 |
576.7 g/mol |
IUPAC名 |
tert-butyl N-[5-(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-2-fluoro-4-[[(2R)-2-hydroxy-3-phenylmethoxypropyl]amino]phenyl]carbamate |
InChI |
InChI=1S/C34H41FN2O5/c1-33(2,3)42-32(39)37-31-18-27(16-17-34(4,5)24-41-22-26-14-10-7-11-15-26)30(19-29(31)35)36-20-28(38)23-40-21-25-12-8-6-9-13-25/h6-15,18-19,28,36,38H,20-24H2,1-5H3,(H,37,39)/t28-/m1/s1 |
InChIキー |
SQLBXRYWXNFXPJ-MUUNZHRXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C#CC(C)(C)COCC2=CC=CC=C2)NC[C@H](COCC3=CC=CC=C3)O)F |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C#CC(C)(C)COCC2=CC=CC=C2)NCC(COCC3=CC=CC=C3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


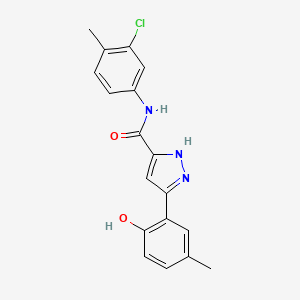

![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112110.png)
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
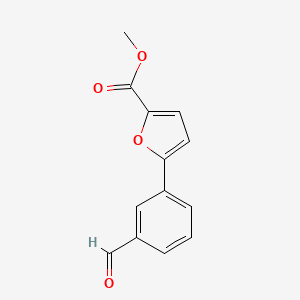


![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)
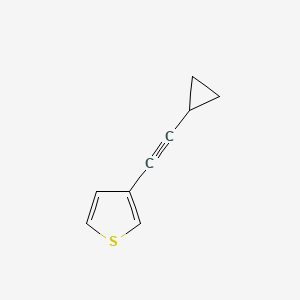
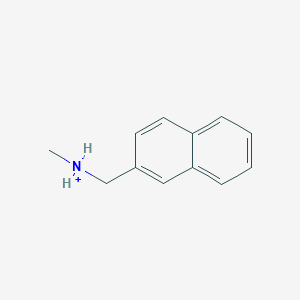
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
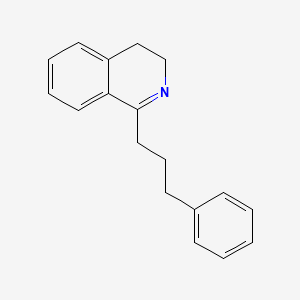
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
